molecular formula C20H17N5O2S2 B11288154 N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11288154
M. Wt: 423.5 g/mol
InChI Key: DHFGEIYOAMOLBZ-UHFFFAOYSA-N
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Description

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both benzothiazole and thiazole rings in its structure makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products

Mechanism of Action

The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the thiazole moiety.

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure with a methoxy group instead of a methyl group.

    2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides: Contains both benzothiazole and thiazole rings with additional functional groups

Uniqueness

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of benzothiazole and thiazole rings, along with the phenylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17N5O2S2/c1-12-7-8-15-16(9-12)29-20(23-15)24-17(26)10-14-11-28-19(22-14)25-18(27)21-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,23,24,26)(H2,21,22,25,27)

InChI Key

DHFGEIYOAMOLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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